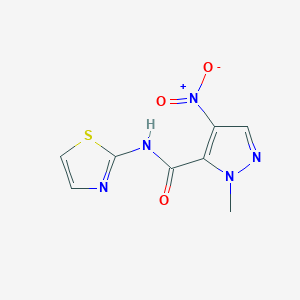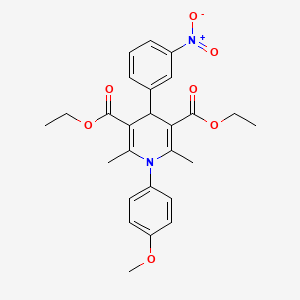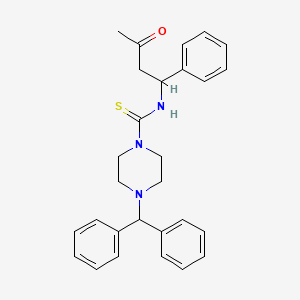![molecular formula C19H17IN2O3S B10893310 (2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10893310.png)
(2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring a thiazolone core structure
Preparation Methods
The synthesis of 2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline, 3-iodo-4-methoxybenzaldehyde, and thiosemicarbazide.
Condensation Reaction: The first step involves the condensation of 4-ethoxyaniline with 3-iodo-4-methoxybenzaldehyde in the presence of an acid catalyst to form the corresponding Schiff base.
Cyclization: The Schiff base is then reacted with thiosemicarbazide under basic conditions to induce cyclization, forming the thiazolone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The iodo substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new Schiff bases or other condensation products.
Scientific Research Applications
2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways: It can affect various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can be compared with other similar compounds, such as:
2-[(4-METHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: This compound differs by the presence of a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
2-[(4-CHLOROPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: The presence of a chloro group instead of an ethoxy group can lead to different chemical and biological properties.
2-[(4-HYDROXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: The hydroxyl group can introduce additional hydrogen bonding interactions, influencing the compound’s behavior in various environments.
These comparisons highlight the uniqueness of 2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C19H17IN2O3S |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
(5E)-2-(4-ethoxyphenyl)imino-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17IN2O3S/c1-3-25-14-7-5-13(6-8-14)21-19-22-18(23)17(26-19)11-12-4-9-16(24-2)15(20)10-12/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-11+ |
InChI Key |
NBGOFKBLTHXINQ-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC)I)/S2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)I)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-5-methyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10893232.png)

![6-Amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10893236.png)
![7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10893243.png)
![2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]-N-propylacetamide](/img/structure/B10893249.png)
![methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate](/img/structure/B10893257.png)
![N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B10893265.png)

![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one](/img/structure/B10893278.png)

![1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate)](/img/structure/B10893288.png)

![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893298.png)

